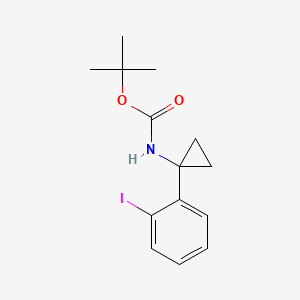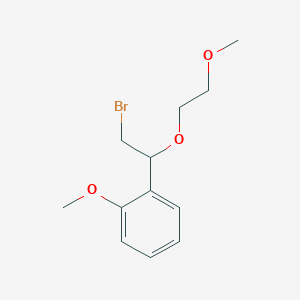
1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-2-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-2-methoxybenzene is an organic compound with a complex structure that includes bromine, methoxy, and ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-2-methoxybenzene typically involves the reaction of 2-methoxyethanol with bromoethane in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the ethoxy group is introduced to the bromoethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-2-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form simpler hydrocarbons.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Formation of 1-(2-hydroxy-1-(2-methoxyethoxy)ethyl)-2-methoxybenzene.
Oxidation: Formation of 1-(2-bromo-1-(2-methoxyethoxy)ethyl)-2-methoxybenzoic acid.
Reduction: Formation of 1-(2-ethyl-1-(2-methoxyethoxy)ethyl)-2-methoxybenzene.
Scientific Research Applications
1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-2-methoxybenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-2-methoxybenzene involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the methoxy and ethoxy groups can engage in hydrogen bonding and other interactions with biological molecules. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules .
Comparison with Similar Compounds
- 1-Bromo-2-(2-methoxyethoxy)ethane
- 2-Bromoethyl methyl ether
- 1-Bromo-2-methoxyethane
Comparison: 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-2-methoxybenzene is unique due to the presence of both methoxy and ethoxy groups, which enhance its solubility and reactivity compared to similar compounds. The combination of these functional groups allows for a broader range of chemical reactions and applications .
Properties
Molecular Formula |
C12H17BrO3 |
|---|---|
Molecular Weight |
289.16 g/mol |
IUPAC Name |
1-[2-bromo-1-(2-methoxyethoxy)ethyl]-2-methoxybenzene |
InChI |
InChI=1S/C12H17BrO3/c1-14-7-8-16-12(9-13)10-5-3-4-6-11(10)15-2/h3-6,12H,7-9H2,1-2H3 |
InChI Key |
IMJNFTSXHOLJCB-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC(CBr)C1=CC=CC=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{3-[(Trimethylsilyl)methyl]cyclobutyl}methanamine hydrochloride](/img/structure/B15302314.png)
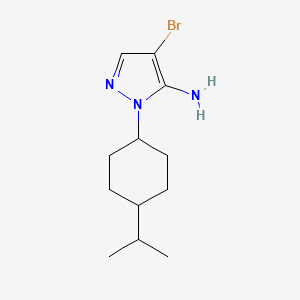
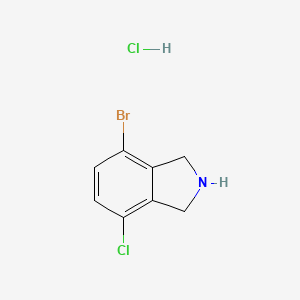
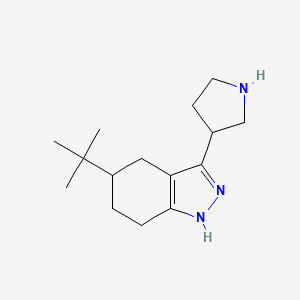

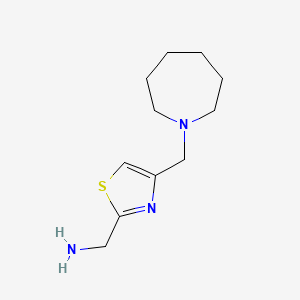
![4-Azaspiro[2.5]octan-6-amine](/img/structure/B15302371.png)
![4,4,5,5-Tetramethyl-2-[3-(thian-4-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B15302376.png)
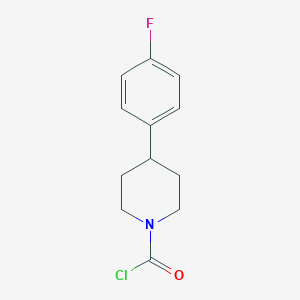
![5-[[(2S)-2-amino-2-phenyl-ethyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15302388.png)

![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(1,3-thiazol-2-yl)phenyl]methyl}pyrrolidine-2-carboxamide hydrochloride](/img/structure/B15302411.png)
